cis-4-Hepten-1-ol

Description

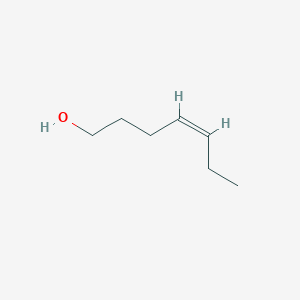

Structure

3D Structure

Properties

IUPAC Name |

(Z)-hept-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-3-4-5-6-7-8/h3-4,8H,2,5-7H2,1H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKAXHVLXKIPKF-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30884234 | |

| Record name | 4-Hepten-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid | |

| Record name | (Z)-4-Hepten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

78.00 °C. @ 23.00 mm Hg | |

| Record name | (Z)-4-Hepten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, soluble (in ethanol) | |

| Record name | (Z)-4-Hepten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.845-0.853 | |

| Record name | (Z)-4-Hepten-1-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1289/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6191-71-5 | |

| Record name | cis-4-Hepten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6191-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hepten-1-ol, (4Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006191715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hepten-1-ol, (4Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hepten-1-ol, (4Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30884234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hept-4-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEPTEN-1-OL, (4Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802K6ZTP9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-4-Hepten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031405 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-4-Hepten-1-ol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol, also known as (Z)-4-hepten-1-ol, is an unsaturated fatty alcohol. Its chemical structure, featuring a cis-double bond and a primary alcohol functional group, imparts unique physical and chemical properties that make it a valuable molecule in various scientific and industrial fields. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows to aid in its practical application.

Chemical and Physical Properties

The distinct chemical and physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in organic synthesis, as well as in the fragrance and flavor industries.

| Property | Value | Reference |

| IUPAC Name | (4Z)-Hept-4-en-1-ol | |

| Synonyms | This compound, (Z)-4-Heptenol | |

| CAS Number | 6191-71-5 | [1] |

| Molecular Formula | C₇H₁₄O | [1] |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Odor | Green, fruity | |

| Boiling Point | 78 °C at 23 mmHg | [2] |

| Density | 0.850 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.445 | [2] |

| Solubility | Soluble in alcohol; insoluble in water | [3] |

| Flash Point | 73.9 °C (165.0 °F) |

Experimental Protocols

Synthesis of this compound via Reduction of cis-4-Heptenal

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, cis-4-heptenal, using a mild reducing agent such as sodium borohydride (NaBH₄).[4][5] This method is favored for its high selectivity, as NaBH₄ typically does not reduce the carbon-carbon double bond.[4]

Materials:

-

cis-4-Heptenal

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol/THF)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-4-heptenal (1 equivalent) in methanol (or another suitable solvent like ethanol or THF) and cool the solution to 0 °C in an ice bath.[6]

-

Slowly add sodium borohydride (1.2 equivalents) to the stirred solution in small portions, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or 1N HCl at 0 °C to decompose the excess NaBH₄.[6]

-

Remove the organic solvent under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash them with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any potential impurities.

-

Sample Preparation: Dilute a small amount of the synthesized this compound in a volatile solvent such as dichloromethane or diethyl ether.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Column: A non-polar capillary column, such as one with a 5% phenyl polydimethylsiloxane stationary phase (e.g., HP-5), is suitable for separating volatile organic compounds.[1]

-

Carrier Gas: Helium or nitrogen.[1]

-

Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase the temperature at a rate of 10 °C/minute to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection: 1 µL of the diluted sample is injected in split mode.[1]

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, with a scan range of m/z 40-400.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[1]

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show characteristic signals for the olefinic protons of the cis-double bond, the protons adjacent to the hydroxyl group, and the aliphatic protons. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).[1]

-

¹³C NMR (100 MHz, CDCl₃): The spectrum will show distinct signals for each of the seven carbon atoms in the molecule, with the olefinic carbons and the carbon bearing the hydroxyl group having characteristic chemical shifts. The CDCl₃ solvent peak at ~77 ppm can be used as a reference.[7]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained directly using the Attenuated Total Reflectance (ATR) technique.[3][9][10] A small drop of the neat liquid is placed on the ATR crystal.[10] Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).[9]

-

Instrumentation: An FTIR spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.[9]

-

Expected Absorptions:

-

A broad O-H stretching band around 3300-3400 cm⁻¹ is characteristic of the alcohol functional group.

-

C-H stretching bands for the sp² and sp³ hybridized carbons will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

A C=C stretching absorption for the cis-double bond will be observed around 1650 cm⁻¹.

-

A strong C-O stretching band will be present in the 1260-1000 cm⁻¹ region.

-

Logical Workflow and Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228) [hmdb.ca]

- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. rsc.org [rsc.org]

- 8. m.chemsoon.com.cn [m.chemsoon.com.cn]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

(Z)-hept-4-en-1-ol structural formula and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (Z)-hept-4-en-1-ol, a valuable unsaturated alcohol for various research and development applications. The document details its chemical identity, physicochemical properties, and its potential as a synthetic intermediate in the pharmaceutical and life sciences sectors.

Chemical Identity and Structural Formula

(Z)-hept-4-en-1-ol is an organic compound classified as an unsaturated fatty alcohol. The "(Z)" designation indicates that the alkyl groups on the double bond are on the same side, also known as the cis isomer.

-

IUPAC Name: (Z)-hept-4-en-1-ol

-

CAS Number: 6191-71-5

-

Molecular Formula: C₇H₁₄O

-

Structural Formula:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (Z)-hept-4-en-1-ol is presented below. This data is crucial for its identification, purification, and use in synthetic protocols.

| Property | Value | Reference |

| Molecular Weight | 114.19 g/mol | [1] |

| Appearance | Colorless liquid | |

| Density | 0.850 g/mL at 20 °C | [1] |

| Boiling Point | 78 °C at 23 mmHg | [1] |

| Solubility | Soluble in alcohol, insoluble in water. | [1] |

| CAS Number | 6191-71-5 | [1] |

Spectroscopic Data:

While specific experimental spectra for (Z)-hept-4-en-1-ol are not detailed in the provided search results, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: Expected signals would include peaks for the terminal methyl group, allylic and homoallylic protons, the protons on the carbon-carbon double bond (with a characteristic coupling constant for a cis configuration), and the methylene groups adjacent to the hydroxyl group and the double bond, as well as the hydroxyl proton itself.

-

¹³C NMR: The spectrum would show distinct peaks for the seven carbon atoms, with the carbons of the double bond appearing in the alkene region of the spectrum.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the alcohol (broad, around 3300 cm⁻¹), C-H stretches (below 3000 cm⁻¹), a C=C stretch (around 1650 cm⁻¹), and a C-O stretch (around 1050 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 114. Common fragmentation patterns for alcohols include the loss of water (M-18) and alpha-cleavage.

Synthesis and Reactivity

Unsaturated alcohols like (Z)-hept-4-en-1-ol are versatile intermediates in organic synthesis.[1] The presence of both a nucleophilic hydroxyl group and a reactive carbon-carbon double bond allows for a wide range of chemical transformations.

Experimental Protocol: Illustrative Synthesis

A common method for the synthesis of (Z)-alkenols involves the stereoselective reduction of an alkyne. The following is a generalized, illustrative protocol for the synthesis of (Z)-hept-4-en-1-ol from a suitable precursor.

-

Starting Material: Hept-4-yn-1-ol.

-

Reaction: Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is used for the stereoselective hydrogenation of the alkyne to the (Z)-alkene.

-

Procedure:

-

Hept-4-yn-1-ol is dissolved in a suitable solvent (e.g., methanol or ethanol).

-

A catalytic amount of Lindlar's catalyst is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus).

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of complete consumption of the starting material and to avoid over-reduction to the alkane.

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield (Z)-hept-4-en-1-ol.

-

Applications in Research and Drug Development

(Z)-hept-4-en-1-ol serves as a valuable building block in the synthesis of more complex molecules. Its utility is primarily as a biochemical reagent for life science research.[2] In the context of drug development, unsaturated alcohols are important structural motifs and intermediates.

Potential Roles:

-

Intermediate for Active Pharmaceutical Ingredients (APIs): The hydroxyl group can be functionalized (e.g., through esterification or etherification), and the double bond can undergo various reactions (e.g., epoxidation, dihydroxylation, or metathesis) to build more complex molecular architectures.

-

Fragrance and Flavoring Agent: This compound and its derivatives are used in the fragrance and flavor industries.

Visualizations

Diagram 1: Synthetic Workflow for (Z)-hept-4-en-1-ol

Caption: A generalized workflow for the synthesis of (Z)-hept-4-en-1-ol.

Diagram 2: Potential Applications in Chemical Synthesis

Caption: Potential synthetic transformations of (Z)-hept-4-en-1-ol.

References

An In-depth Technical Guide to the Synthesis of cis-4-Hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol, also known as (Z)-hept-4-en-1-ol, is a valuable unsaturated alcohol utilized as a key intermediate and building block in the synthesis of a variety of fine chemicals. Its applications span the flavor and fragrance industry, the development of novel pharmaceutical compounds, and the formulation of cosmetics. The specific cis (or Z) configuration of the double bond is crucial for its biological activity and sensory properties, making stereoselective synthesis a critical aspect of its production. This guide provides an in-depth overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.

Core Synthesis Strategies

The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the C4-C5 double bond to favor the cis isomer. The two most prominent and effective strategies to achieve this are the Wittig reaction with a non-stabilized ylide and a multi-step approach involving a Grignard reaction followed by stereoselective hydroboration.

Pathway 1: The Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, renowned for its reliability in forming carbon-carbon double bonds from carbonyl compounds.[1][2] A key feature of this reaction is that non-stabilized phosphorus ylides, typically those with simple alkyl substituents, react with aldehydes under kinetic control to predominantly form Z-alkenes.[3] This makes it an ideal strategy for synthesizing this compound.

The overall strategy involves a multi-step sequence:

-

Protection: A suitable starting material, such as 1,4-butanediol, has one of its hydroxyl groups protected to prevent unwanted side reactions. The tetrahydropyranyl (THP) ether is a common choice due to its stability under basic conditions and ease of removal.[4][5]

-

Activation: The remaining free hydroxyl group is converted into a good leaving group, typically a halide like bromide, to facilitate the formation of the phosphonium salt.

-

Phosphonium Salt Formation: The resulting alkyl bromide is reacted with triphenylphosphine to generate the corresponding phosphonium salt.

-

Wittig Olefination: The phosphonium salt is deprotonated with a strong base to form the non-stabilized ylide in situ. This ylide then reacts with propanal to form the protected cis-alkene.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Logical Workflow for the Wittig Synthesis Pathway

Caption: Workflow for the Wittig synthesis of this compound.

Experimental Protocol (Wittig Pathway)

This protocol is adapted from a validated procedure for the synthesis of the analogous (Z)-4-Octen-1-ol and is expected to provide the target compound with similar efficiency.[6]

Step 1: Synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran

-

To a solution of 1,4-butanediol (1 equivalent) in dichloromethane (DCM) at 0 °C, add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.02 equivalents).

-

Add 3,4-dihydro-2H-pyran (DHP, 1.1 equivalents) dropwise, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting diol is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Dissolve the crude mono-protected diol in DCM and cool to 0 °C. Add phosphorus tribromide (PBr₃, 0.5 equivalents) dropwise.

-

Stir at room temperature for 12-16 hours. Carefully quench the reaction by pouring it onto ice water.

-

Extract the product with DCM, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the THP-protected alkyl bromide.

Step 2: Synthesis of (4-(Tetrahydro-2H-pyran-2-yloxy)butyl)triphenylphosphonium Bromide

-

Dissolve 2-(4-bromobutoxy)tetrahydro-2H-pyran (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous acetonitrile.

-

Reflux the mixture for 24-48 hours, during which a white precipitate will form.[6]

-

Cool the reaction mixture to room temperature and add diethyl ether to promote further precipitation.

-

Filter the white solid, wash thoroughly with diethyl ether, and dry under vacuum to obtain the desired phosphonium salt.

Step 3: Synthesis of cis-2-(Hept-4-en-1-yloxy)tetrahydro-2H-pyran

-

Suspend the phosphonium salt (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0 °C.

-

Add n-butyllithium (n-BuLi, 1.1 equivalents, as a solution in hexanes) dropwise. The formation of the ylide is indicated by the appearance of a deep orange or red color.

-

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

-

Add propanal (1.1 equivalents) dropwise. The color of the ylide should fade upon addition.

-

Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Deprotection to this compound

-

Dissolve the crude protected alkene from the previous step in methanol.

-

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).[7][8]

-

Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material (typically 2-4 hours).

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.[9][10][11][12][13]

Pathway 2: Grignard Reaction and Hydroboration

An alternative stereoselective route involves the construction of the carbon skeleton via a Grignard reaction, followed by the introduction of the alcohol functionality using a syn-selective hydroboration-oxidation reaction.

The overall strategy is as follows:

-

Grignard Reaction: Allylmagnesium bromide is reacted with propylene oxide. This ring-opening reaction forms 1-hexen-4-ol.

-

Hydroboration-Oxidation: The terminal alkene of 1-hexen-4-ol is then subjected to hydroboration-oxidation. This two-step process adds a hydroxyl group to the terminal carbon in an anti-Markovnikov fashion and with syn-stereochemistry, which, after workup, does not affect the stereocenter at C4 but is a standard method for converting terminal alkenes to primary alcohols.[14][15] Note: This pathway as described leads to a racemic mixture of 4-hepten-1-ol. To achieve the desired cis stereochemistry, a different strategy involving alkyne chemistry would be required. A more viable, though longer, pathway would involve the alkylation of an acetylide followed by a stereoselective reduction.

A More Stereoselective Alkyne-Based Grignard Pathway:

-

Alkylation: 1-Pentyne is deprotonated and reacted with a protected 2-bromoethanol (e.g., as a THP ether) to form the C7 carbon skeleton with a triple bond at the C4 position.

-

Stereoselective Reduction: The internal alkyne is then reduced to the cis-alkene using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead).

-

Deprotection: The protecting group is removed to yield this compound.

Logical Workflow for the Alkyne-Based Synthesis Pathway

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. THP Deprotection Mechanism - p-Toluenesulfonic Acid (p-TsOH) [commonorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Purification [chem.rochester.edu]

- 11. column-chromatography.com [column-chromatography.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

Spectroscopic data for cis-4-Hepten-1-ol (NMR, IR, Mass Spec)

A comprehensive analysis of the spectroscopic data for cis-4-Hepten-1-ol is crucial for its identification, characterization, and application in research and development. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

Note: While search results indicate the availability of NMR spectra, specific peak assignments and values were not detailed in the provided snippets. Researchers should refer to spectral databases such as ChemicalBook for direct analysis of the spectra.[1][2][3]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| ~3330 (broad) | O-H stretching | Alcohol |

| ~3000 | C-H stretching (alkenyl) | C=C-H |

| ~2930 | C-H stretching (alkyl) | C-H |

| ~1655 | C=C stretching | Alkene |

| ~1460 | C-H bending | CH₂ |

| ~1050 | C-O stretching | Alcohol |

Note: The IR data is inferred from typical values for the functional groups present in this compound. Specific spectra are available on platforms like ChemicalBook.[3][4]

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 114 | Molecular Ion (M⁺) |

| Fragment ions not detailed |

The molecular weight of this compound is 114.19 g/mol , which corresponds to the molecular ion peak in the mass spectrum.[5][6] The full mass spectrum, showing various fragment ions, can be accessed through the NIST WebBook.[5][6]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of this compound.

-

Sample Preparation :

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The use of deuterated solvents is essential as they are "invisible" in a spectrometer tuned to protons.[8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.[7] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[7]

-

Cap the NMR tube securely to prevent solvent evaporation.[7]

-

A reference standard, such as tetramethylsilane (TMS), may be added to provide a reference signal at 0 ppm.[8]

-

-

Instrument Setup :

-

Wipe the outside of the NMR tube to remove any contaminants.[7]

-

Place the NMR tube into a spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition :

-

Tune the spectrometer to the appropriate nucleus (¹H or ¹³C).[8]

-

Shim the magnetic field to optimize its homogeneity across the sample, which is crucial for obtaining sharp spectral lines.

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence). For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.[9][10]

-

Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

-

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a neat liquid sample like this compound.

-

Sample Preparation (Neat Liquid Film) :

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.[11]

-

Place one to two drops of this compound onto the center of one salt plate using a Pasteur pipet.[12]

-

Carefully place the second salt plate on top, spreading the liquid into a thin, even film between the plates to create a "sandwich".[11][12]

-

-

Instrument Setup :

-

Place the prepared salt plate "sandwich" into the sample holder of the FTIR spectrometer.[12]

-

-

Data Acquisition :

-

Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.

-

Run the sample scan to obtain the IR spectrum of this compound.[13] The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).[14]

-

After the measurement, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator to prevent damage from moisture.[11][12]

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for analyzing a volatile compound such as this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

-

The sample must be volatile or made volatile for GC-MS analysis.[15]

-

-

Instrument Setup (GC-MS) :

-

Data Acquisition (EI-MS) :

-

As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.[16]

-

In the ion source, molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[16]

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[16]

-

A detector records the abundance of each ion, generating a mass spectrum, which is a plot of ion intensity versus m/z.[16]

-

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound(6191-71-5) 1H NMR [m.chemicalbook.com]

- 2. This compound(6191-71-5) 13C NMR [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. This compound(6191-71-5) IR Spectrum [m.chemicalbook.com]

- 5. cis-Hept-4-enol [webbook.nist.gov]

- 6. cis-Hept-4-enol [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. New Lab Manual: Identification of an Alcohol using 13C NMR and DEPT - Magritek [magritek.com]

- 10. azom.com [azom.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. webassign.net [webassign.net]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

- 14. ursinus.edu [ursinus.edu]

- 15. organomation.com [organomation.com]

- 16. Virtual Labs [ccnsb06-iiith.vlabs.ac.in]

- 17. 2.8. Determination of Volatile Compounds by GC-MS [bio-protocol.org]

cis-4-Hepten-1-ol molecular weight and formula

An In-depth Technical Guide on the Core Properties of cis-4-Hepten-1-ol

This technical guide provides essential information regarding the molecular formula and molecular weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Identity and Properties

This compound, also known as (Z)-hept-4-en-1-ol, is an unsaturated alcohol.[1] Its chemical structure and functional groups make it a valuable intermediate in various organic synthesis applications, including the development of fragrances, flavoring agents, and pharmaceuticals.[1]

Molecular Formula

The empirical and molecular formula for this compound has been determined to be C₇H₁₄O .[1][2][3][4][5] This indicates that each molecule of the compound is composed of seven carbon atoms, fourteen hydrogen atoms, and one oxygen atom.

Molecular Weight

The molecular weight of this compound is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques. Based on its molecular formula, the calculated molecular weight is approximately 114.19 g/mol .[1][3][4] Other reported values include 114.1855 g/mol and 114.188 g/mol .[2][5]

Data Summary

The fundamental molecular data for this compound is summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| CAS Number | 6191-71-5 |

Visualization of Elemental Composition

The following diagram illustrates the logical relationship between the constituent elements and the final compound, this compound.

References

A Technical Guide to the Solubility and Stability of cis-4-Hepten-1-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, solubility profile, and stability of cis-4-Hepten-1-ol (CAS No. 6191-71-5). The information contained herein is intended to support research, development, and formulation activities involving this unsaturated alcohol.

Physicochemical Properties

This compound is an unsaturated alcohol recognized for its distinct green, grassy, and fruity odor.[1][2] It is utilized as a flavoring agent and as an intermediate in the synthesis of pharmaceuticals and fragrances.[3] Its structure, featuring a cis-configured double bond and a primary alcohol functional group, dictates its chemical reactivity and physical properties.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 6191-71-5 | [1][3][4] |

| Molecular Formula | C₇H₁₄O | [1][3][4] |

| Molecular Weight | 114.19 g/mol | [3][4] |

| Appearance | Clear, colorless liquid | [1][3][5] |

| Boiling Point | 78 °C at 23 mmHg | [4][5] |

| Density | 0.850 g/mL at 20 °C | [4] |

| Refractive Index | n20/D 1.445 | [4] |

| Storage Temperature | 0 - 8 °C recommended | [3] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing bioavailability, formulation, and delivery. The long alkyl chain of this compound combined with the polar hydroxyl group results in amphiphilic character.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is limited in publicly available literature. However, estimates and qualitative descriptions provide valuable guidance.

| Solvent | Solubility | Temperature | Reference |

| Water | Insoluble (Estimated: 5489 mg/L) | 25 °C | [2][5] |

| Alcohol | Soluble | Not Specified | [1][2] |

| Organic Solvents | Soluble | Not Specified | [5] |

| Fixed Oils | Soluble | Not Specified | [6] |

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a liquid compound like this compound is the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution of a given solvent at a specific temperature.

Materials:

-

This compound (≥95% purity)

-

Selected solvents (e.g., water, ethanol, acetone, hexane)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other compatible material)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of a visible excess of the alcohol ensures that a saturated solution is formed.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature until the undissolved this compound separates, forming a distinct layer or droplets.

-

Sampling: Carefully extract an aliquot from the clear, saturated solvent phase using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.

-

Quantification: Dilute the filtered sample with a suitable solvent and analyze its concentration using a pre-validated GC-FID or HPLC method against a standard curve.

-

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Visualization of Solubility Testing Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile

Stability testing is crucial for determining the shelf-life and appropriate storage conditions for a chemical substance.[7] The stability of this compound is influenced by its two primary functional groups: the carbon-carbon double bond and the primary hydroxyl group.

Potential Degradation Pathways

-

Oxidation: The primary alcohol can be oxidized to form cis-4-heptenal and subsequently cis-4-heptenoic acid. The allylic position is also susceptible to autoxidation in the presence of oxygen, potentially initiated by light or heat, leading to hydroperoxides and other degradation products.[8]

-

Isomerization: The cis double bond may isomerize to the more thermodynamically stable trans configuration, especially in the presence of acid, heat, or light.

-

Polymerization: Like many unsaturated compounds, polymerization at the double bond is a potential degradation pathway, particularly under elevated temperatures or in the presence of initiators.[8]

-

Hydrolysis: While the alcohol itself is not subject to hydrolysis, if formulated with ester-based excipients, it could participate in transesterification reactions under certain pH conditions.

Visualization of Potential Degradation Pathways

Caption: Potential Degradation Pathways for this compound.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating power of analytical methods.[9] This protocol is based on ICH guideline Q1A(R2).[7]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound (neat or in a solution with a suitable solvent)

-

Calibrated stability chambers (temperature and humidity control)

-

Photostability chamber

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC or GC system with a suitable detector (e.g., PDA, MS)

Procedure:

-

Sample Preparation: Prepare multiple aliquots of this compound. For solution-state studies, dissolve the compound in an inert solvent like acetonitrile or ethanol.

-

Initial Analysis (Time Zero): Analyze an initial sample to determine the baseline purity and impurity profile.

-

Stress Conditions: Expose the samples to the following conditions in parallel:

-

Thermal Stress: Store samples at elevated temperatures (e.g., 40°C, 60°C) in a stability chamber.[9]

-

Humidity Stress: Store samples at accelerated conditions such as 40°C / 75% RH.[9]

-

Photostability: Expose samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

-

Acid/Base Hydrolysis: Add HCl (e.g., 0.1 M) or NaOH (e.g., 0.1 M) to a solution of the sample and store at room or elevated temperature.

-

Oxidative Stress: Add a dilute solution of H₂O₂ (e.g., 3%) to a solution of the sample.

-

-

Time Points: Withdraw samples from each stress condition at predetermined intervals (e.g., 0, 6, 24, 48 hours for forced degradation; longer for long-term stability).

-

Sample Analysis: Analyze the withdrawn samples using a stability-indicating HPLC or GC method.[10][11] The method should be capable of separating the intact compound from all major degradation products.

-

Data Evaluation:

-

Calculate the loss in the assay value of this compound.

-

Identify and quantify any new peaks (degradation products).

-

Perform a mass balance to account for the parent compound and all degradation products.

-

Characterize the structure of significant degradation products using techniques like LC-MS or GC-MS.

-

Visualization of Stability Testing Workflow

Caption: Workflow for a Forced Degradation Stability Study.

References

- 1. guidechem.com [guidechem.com]

- 2. (Z)-4-hepten-1-ol, 6191-71-5 [thegoodscentscompany.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 顺-4-庚烯-1-醇 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Hepten-1-ol, (4Z)- | C7H14O | CID 5367536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Heptenal, (4Z)- | C7H12O | CID 5362814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pacificbiolabs.com [pacificbiolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Safety and Handling of cis-4-Hepten-1-ol

This guide provides comprehensive safety and handling information for cis-4-Hepten-1-ol, intended for researchers, scientists, and professionals in drug development. The following sections detail the material's properties, hazards, handling procedures, and emergency measures.

Chemical and Physical Properties

This compound is a flammable liquid with a distinct odor.[1] A summary of its key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O | [2][3][4] |

| Molecular Weight | 114.19 g/mol | [2][3][4] |

| Appearance | Colorless, clear liquid | [1][2][4][5] |

| Boiling Point | 78 °C @ 23 mmHg 84 - 86 °C @ 20.3 mmHg | [1][2][3][5] |

| Density | 0.850 g/mL at 20 °C | [1][2][3][6] |

| Flash Point | 73.89 °C (165.00 °F) | [5] |

| Vapor Pressure | 0.375 mmHg @ 25 °C (estimated) | [5] |

| Vapor Density | >1 (Air = 1) | [5] |

| Water Solubility | Insoluble | [1] |

| Refractive Index | n20/D 1.445 | [3] |

Hazard Identification and Classification

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is classified as a Category 3 flammable liquid.[7]

| Classification | Details | Source(s) |

| OSHA Hazard Class | Flammable liquid, Category 3 | [7] |

| Signal Word | Warning | [7] |

| Hazard Statements | H226: Flammable liquid and vapor | [7][8] |

| GHS Classification | A majority of reports indicate it does not meet GHS hazard criteria. | [9] |

Safe Handling and Storage Protocols

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling:

-

Avoid contact with skin and eyes.[7]

-

Do not breathe mist, vapors, or spray.[7]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[7]

-

Use only non-sparking tools and explosion-proof equipment.[7]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[7]

-

Handle in accordance with good industrial hygiene and safety practices.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[7]

-

Keep the container tightly closed.[7]

-

Store away from heat, sparks, and flame in a designated flammables area.[7]

-

Incompatible materials include strong oxidizing agents and strong acids.[7]

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment should be used when handling this compound.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [7] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [7] |

| Respiratory Protection | No protective equipment is needed under normal use conditions. | [7][10] |

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.[7]

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]

-

Ingestion: Clean mouth with water. Do not induce vomiting.[7][11]

Caption: First-aid measures for various exposure routes.

Fire-Fighting Measures

This compound is a flammable liquid, and specific precautions must be taken in the event of a fire.

| Measure | Details | Source(s) |

| Suitable Extinguishing Media | Carbon dioxide (CO₂), dry chemical, chemical foam. Water mist may be used to cool closed containers. | [7] |

| Unsuitable Extinguishing Media | No information available. | [7] |

| Specific Hazards | Flammable. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back. Containers may explode when heated. | [7] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂). | [7] |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear. | [7] |

Accidental Release Measures

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and ensure safety.

Personal Precautions:

-

Remove all sources of ignition.[7]

-

Ensure adequate ventilation.[12]

-

Use personal protective equipment as required.[12]

Environmental Precautions:

-

Prevent the substance from entering drains, surface water, or the ground water system.[7]

Methods for Containment and Clean-Up:

-

Soak up the spill with inert absorbent material such as sand, silica gel, or universal binder.[7]

-

Collect the absorbed material into suitable, closed containers for disposal.[7]

-

Use spark-proof tools and explosion-proof equipment during cleanup.[7]

Caption: Logical flow for responding to an accidental release.

Toxicological Information

There is limited acute toxicity information available for this product.[7] The toxicological properties have not been fully investigated.[7] No information is available regarding irritation, sensitization, mutagenic effects, or carcinogenicity.[7]

Stability and Reactivity

-

Reactivity: No known hazardous reactions under normal processing.[7]

-

Chemical Stability: Stable under normal conditions.[7]

-

Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[7]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂).[7]

-

Hazardous Polymerization: Does not occur.[13]

References

- 1. This compound | 6191-71-5 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 顺-4-庚烯-1-醇 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (Z)-4-hepten-1-ol, 6191-71-5 [thegoodscentscompany.com]

- 6. This compound [stenutz.eu]

- 7. fishersci.com [fishersci.com]

- 8. cis-4-Heptenal 6728-31-0 | TCI AMERICA [tcichemicals.com]

- 9. 4-Hepten-1-ol, (4Z)- | C7H14O | CID 5367536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. schc.org [schc.org]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of cis-4-Hepten-1-ol in Insect Pheromone Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-4-Hepten-1-ol is a seven-carbon unsaturated alcohol with the chemical formula C₇H₁₄O. While extensively utilized in the fragrance and flavor industry for its green, grassy, and slightly fruity aroma, its application in insect pheromone formulations is a developing area of research. This document provides detailed application notes and protocols for investigating the potential of this compound as a component in insect attractant formulations. Although not widely documented as a primary pheromone component for a specific insect species, its structural similarity to known green leaf volatiles (GLVs) suggests it may act as a synergist or a kairomonal attractant for certain phytophagous insects.

Green leaf volatiles are C6 alcohols, aldehydes, and esters released by plants upon damage. These compounds are known to play a significant role in host-plant location and selection by many insect species. This compound, as a C7 alkenol, may mimic these natural cues, potentially enhancing the efficacy of existing pheromone lures or acting as a standalone attractant.

These protocols are designed to guide researchers in the systematic evaluation of this compound's effects on insect behavior, from initial electrophysiological screening to field trapping experiments.

Data Presentation: Hypothetical Efficacy of this compound Formulations

The following tables present hypothetical data to illustrate how quantitative results from evaluation studies could be structured. These are for demonstrative purposes and are not based on published experimental results.

Table 1: Electroantennogram (EAG) Response of Target Insect Species to this compound and Control Compounds

| Compound | Insect Species A (Coleoptera) - Mean EAG Response (mV) ± SE | Insect Species B (Lepidoptera) - Mean EAG Response (mV) ± SE |

| Control (Hexane) | 0.05 ± 0.01 | 0.04 ± 0.01 |

| cis-3-Hexen-1-ol (Positive Control) | 1.2 ± 0.2 | 1.5 ± 0.3 |

| This compound | 0.8 ± 0.15 | 0.9 ± 0.2 |

| Primary Pheromone Component | 2.5 ± 0.4 | 3.1 ± 0.5 |

Table 2: Field Trapping Results for Pheromone Blends with and without this compound

| Lure Formulation | Mean Trap Catch (Insect Species A) / Week ± SE | Mean Trap Catch (Insect Species B) / Week ± SE |

| Unbaited Trap (Control) | 2 ± 0.5 | 1 ± 0.3 |

| Primary Pheromone (1 mg) | 50 ± 5 | 75 ± 8 |

| This compound (1 mg) | 15 ± 3 | 10 ± 2 |

| Primary Pheromone (1 mg) + this compound (0.1 mg) | 75 ± 7 | 110 ± 10 |

| Primary Pheromone (1 mg) + this compound (1 mg) | 65 ± 6 | 95 ± 9 |

Experimental Protocols

Protocol 1: Electroantennogram (EAG) Analysis

This protocol details the methodology for assessing the antennal response of target insects to this compound.

Objective: To determine if the olfactory receptors on the insect's antennae are stimulated by this compound.

Materials:

-

This compound (≥95% purity)

-

Hexane (solvent)

-

Positive control (e.g., cis-3-Hexen-1-ol or a known primary pheromone component)

-

Live, healthy adult insects (both sexes)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

-

Odor delivery system (air stimulus controller, charcoal-filtered and humidified air)

-

Glass Pasteur pipettes

Procedure:

-

Preparation of Test Solutions:

-

Prepare a stock solution of this compound in hexane (e.g., 10 µg/µL).

-

Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

-

Prepare solutions of the positive control and a hexane-only control.

-

-

Antennal Preparation:

-

Immobilize an insect (e.g., on wax or in a pipette tip with the head protruding).

-

Excise one antenna at the base.

-

Mount the antenna between two glass capillary electrodes filled with an appropriate saline solution. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

-

-

Odor Delivery and Recording:

-

Apply 10 µL of a test solution onto a small piece of filter paper and insert it into a Pasteur pipette.

-

Allow the solvent to evaporate for 30 seconds.

-

Place the tip of the pipette into the humidified air stream directed at the antennal preparation.

-

Deliver a puff of the odorant-laden air (e.g., 0.5 seconds) onto the antenna.

-

Record the resulting electrical potential (EAG response) using the data acquisition software.

-

-

Data Analysis:

-

Present stimuli in a randomized order, with a sufficient interval between puffs (e.g., 60 seconds) to allow the antenna to recover.

-

Measure the amplitude of the depolarization (in millivolts) for each stimulus.

-

Subtract the mean response to the hexane control from the responses to the test compounds to normalize the data.

-

Compare the mean responses to this compound with the positive and negative controls using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Protocol 2: Field Trapping Bioassay

This protocol outlines the procedure for evaluating the attractiveness of this compound in a field setting.

Objective: To assess the ability of this compound to attract target insects, either alone or in combination with a known pheromone.

Materials:

-

Insect traps appropriate for the target species (e.g., delta traps, funnel traps).

-

Lure dispensers (e.g., rubber septa, polyethylene vials).

-

This compound (≥95% purity)

-

Known primary pheromone of the target insect.

-

Solvent (e.g., hexane).

-

Field site with a known population of the target insect.

-

Randomized complete block design layout for trap placement.

Procedure:

-

Lure Preparation:

-

Prepare the following lure treatments:

-

Unbaited control (dispenser with solvent only).

-

Primary pheromone at the standard loading rate.

-

This compound alone at various loading rates (e.g., 0.1 mg, 1 mg, 10 mg).

-

Primary pheromone plus this compound at various ratios (e.g., 1:0.1, 1:1, 1:10).

-

-

Load the dispensers with the respective solutions and allow the solvent to evaporate.

-

-

Trap Deployment:

-

At the selected field site, set up traps in a randomized complete block design, with each block containing one of each lure treatment.

-

Ensure a minimum distance between traps (e.g., 20-30 meters) to avoid interference.

-

Hang traps at a height appropriate for the target insect's flight behavior.

-

-

Data Collection:

-

Check the traps at regular intervals (e.g., weekly) for a predetermined period (e.g., 4-6 weeks).

-

Count and record the number of target insects captured in each trap.

-

Replace lures at appropriate intervals based on their expected field life.

-

-

Data Analysis:

-

Transform the trap catch data if necessary to meet the assumptions of normality and homogeneity of variances (e.g., using a log(x+1) transformation).

-

Analyze the data using a randomized block ANOVA.

-

If the ANOVA is significant, perform a means separation test (e.g., Tukey's HSD) to compare the mean trap catches for the different lure treatments.

-

Visualizations

Caption: Experimental workflow for evaluating this compound.

Caption: Hypothetical olfactory signaling pathway for this compound.

Application Notes and Protocols: cis-4-Hepten-1-ol in Flavor and Fragrance Synthesis

Introduction

Cis-4-Hepten-1-ol is a versatile unsaturated alcohol recognized for its potent green, fresh, and slightly fruity aroma profile.[1][2] This compound, also known as (Z)-4-hepten-1-ol, serves as a valuable building block in the synthesis of various flavor and fragrance formulations.[3][4] Its unique olfactory characteristics, reminiscent of green, leafy, and subtly citrus notes, make it a key ingredient in creating natural-smelling fruit and vegetable flavors, as well as fresh, vibrant fragrances.[1] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the flavor, fragrance, and related industries.

Physicochemical Properties and Odor/Flavor Profile

This compound is a colorless to pale yellow liquid with a characteristic green and slightly fatty odor.[3] Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O | [1][3] |

| Molecular Weight | 114.19 g/mol | [1][3] |

| CAS Number | 6191-71-5 | [3] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 84-86 °C at 20.3 mmHg | [3] |

| Density | 0.850 g/mL | [3] |

| Refractive Index | 1.440 | [3] |

| Odor Profile | Green, fresh, leafy, slightly citrus and fruity | [1] |

| Taste Profile | Subtle, fresh, green | [1] |

Applications in Flavor and Fragrance

This compound is utilized in a variety of applications to impart a natural and fresh character.

-

Flavor Applications: It is employed in the creation of flavoring agents for food and beverages, where it enhances the taste profile with its subtle, fresh characteristics.[1] It is particularly effective in fruit flavors such as apple, pear, and tropical fruits, as well as in vegetable and savory notes.

-

Fragrance Applications: In perfumery, it is a key component for adding natural, leafy, and slightly fruity top notes to perfumes, colognes, and personal care products.[1] Its versatility allows it to be used in both synthetic and natural fragrance compositions.[1]

-

Other Applications: This compound also serves as an intermediate in the synthesis of other valuable fragrance and flavor compounds, such as esters, which often possess more complex and desirable aroma profiles. It is also explored in cosmetic formulations as a fragrance component and skin-conditioning agent.[3]

Quantitative Data Summary

The following table summarizes available quantitative data regarding the use of this compound.

| Parameter | Value/Range | Application | Reference |

| Recommended Usage Level in Fragrance Concentrate | Up to 1.0% | Fragrances | [5] |

| Maximised Survey-derived Daily Intakes (MSDI-EU) | 1.20 (μ g/capita/day ) | Flavoring | [5] |

Experimental Protocols

This protocol describes the esterification of this compound to produce cis-4-heptenyl acetate, a compound with a more pronounced fruity and floral aroma. The procedure is adapted from a similar synthesis of 6-heptenyl acetate.[6]

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (anhydrous)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

-

Cool the stirred solution to 0 °C in an ice bath.

-

Slowly add anhydrous pyridine (2.0 equivalents), followed by a catalytic amount of DMAP.

-

Add acetic anhydride (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure cis-4-heptenyl acetate.

This protocol outlines the preparation of a simple green apple flavor base incorporating this compound to provide a fresh, green top note.

Materials:

-

This compound

-

Ethyl acetate

-

Hexyl acetate

-

Ethyl-2-methyl butyrate

-

Damascenone (0.1% solution in ethanol)

-

Ethanol (food grade)

-

Glass beakers, pipettes, and a mixing vessel

Procedure:

-

Prepare stock solutions of each ingredient in food-grade ethanol if necessary.

-

In a clean glass mixing vessel, combine the following ingredients in the specified proportions (parts by weight):

-

Ethyl acetate: 50

-

Hexyl acetate: 20

-

Ethyl-2-methyl butyrate: 15

-

This compound: 5

-

Damascenone (0.1% solution): 10

-

-

Mix the components thoroughly until a homogenous solution is obtained.

-

Allow the flavor base to mature for at least 24 hours before evaluation and application.

-

This base can be used at a starting dosage of 0.05% to 0.2% in beverages and confectionery.

This protocol describes a triangle test to determine if a sensory panel can detect the presence of this compound in a simple beverage system.

Materials:

-

A base beverage (e.g., sugar water, or a simple unflavored carbonated beverage)

-

A solution of this compound in food-grade ethanol (e.g., 1% solution)

-

Sensory evaluation booths

-

Coded sample cups

-

Water for rinsing

Procedure:

-

Prepare two beverage samples: a control sample (beverage only) and a test sample containing a low concentration of this compound (e.g., 1-5 ppm).

-

For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests).

-

Instruct the panelists to taste each sample from left to right and identify the sample that is different from the other two.

-

Record the responses of each panelist.

-

Analyze the data statistically to determine if the number of correct identifications is significantly higher than what would be expected by chance.

Visualizations

Caption: Experimental workflow for synthesis and formulation.

Caption: General olfactory signaling pathway.

References

The Strategic Role of cis-4-Hepten-1-ol in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

cis-4-Hepten-1-ol, a seven-carbon unsaturated alcohol, serves as a versatile and valuable building block in the complex landscape of pharmaceutical synthesis. Its inherent structural features—a cis-configured double bond and a primary alcohol—provide a reactive scaffold for the stereoselective introduction of key functionalities and the construction of intricate molecular architectures found in a variety of therapeutic agents. While not always a direct starting material in the final stages of drug synthesis, its role as a precursor for crucial intermediates is pivotal. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pharmaceutical precursors, with a focus on its conversion to key intermediates for prostaglandin analogs.

Application Notes:

This compound is a key starting material for the synthesis of the lower side chain of various prostaglandin analogs. Prostaglandins are potent lipid compounds with diverse physiological effects, and their synthetic analogs are used in the treatment of various conditions, including glaucoma, ulcers, and as labor inducers. The specific stereochemistry of the cis double bond in this compound is crucial for establishing the correct geometry in the final drug molecule.

One of the primary applications of this compound in this context is its conversion to (4Z)-7-iodo-4-hepten-1-ol. This iodo-derivative is a key intermediate that can be coupled with the prostaglandin core structure through various cross-coupling reactions. The terminal iodide allows for the formation of a new carbon-carbon bond, effectively installing the complete lower side chain onto the cyclopentanone ring of the prostaglandin scaffold.

Key Synthetic Transformation:

The conversion of this compound to a more functionalized intermediate is a critical first step. A representative and crucial transformation is the iodination of the terminal carbon, which is achieved through a two-step process involving initial protection of the alcohol, followed by hydroboration/oxidation to extend the chain and subsequent iodination. A more direct approach involves the protection of the alcohol followed by a hydroalumination/iodination sequence.

A key reaction in many prostaglandin syntheses is the Wittig reaction or its variants, which are used to form the carbon-carbon double bonds in the side chains with specific stereochemistry. While direct use of this compound derivatives in a Wittig reaction is less common for forming the entire side chain in one step, intermediates derived from it are often coupled to aldehydes on the prostaglandin core.

Experimental Protocols:

The following protocols provide detailed methodologies for the conversion of this compound to key intermediates used in pharmaceutical synthesis.

Protocol 1: Synthesis of (4Z)-7-Iodo-4-hepten-1-ol from this compound

This protocol details a representative two-step procedure to convert this compound into a key iodinated intermediate.

Step 1: Protection of the Alcohol

Reaction: this compound is first protected to prevent unwanted side reactions in subsequent steps. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

Materials:

-

This compound

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add imidazole (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous dichloromethane.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford the TBDMS-protected ether.

Step 2: Hydroboration-Oxidation and Iodination

Reaction: The protected cis-4-heptenyl ether is converted to the corresponding terminal iodide. This can be achieved via a hydroboration-oxidation to the terminal alcohol, followed by conversion to the iodide. A more direct route is shown here using hydrozirconation followed by iodination.

Materials:

-

TBDMS-protected cis-4-heptenyl ether

-

Schwartz's reagent (Zirconocene hydrochloride)

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the TBDMS-protected cis-4-heptenyl ether (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

-

Add Schwartz's reagent (1.5 eq) in one portion.

-

Stir the mixture at room temperature for 2-3 hours.

-

Cool the reaction to 0 °C and add a solution of iodine (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction with saturated aqueous sodium thiosulfate solution.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield (4Z)-7-iodo-4-hepten-1-ol TBDMS ether.

-